![molecular formula C13H15NO4 B2915745 Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate CAS No. 100373-19-1](/img/structure/B2915745.png)
Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
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Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
- Catalytic Synthesis of Pyrrole Derivatives : Galenko et al. (2015) demonstrated a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This synthesis is significant for introducing substituents at the pyrrole nitrogen, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles, which are common structures in pharmaceuticals and agrochemicals (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Photoreactions and Photochemistry
- Photoreaction in Acidic Methanolic Solutions : Sugiyama et al. (1984) explored the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions, revealing the influence of oxygen on methoxylation reactions. This research contributes to our understanding of how atmospheric conditions can alter chemical reactions, useful in designing photochemical synthesis pathways (Sugiyama, Kusano, Yagi, Itō, & Sugimori, 1984).
Medicinal Chemistry and Drug Design
- Synthesis of Anticonvulsant Enaminones : Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, highlighting the importance of methyl 4-[(4-methoxyphenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate in drug design for neurological conditions. These findings help in the rational design of new anticonvulsants with improved efficacy and safety profiles (Kubicki, Bassyouni, & Codding, 2000).
Heterocyclic Chemistry
- Novel Heterocyclic Syntheses : Deady and Devine (2006) reported on the Hofmann rearrangement of 2-(4-methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide to create new heterocyclic systems. Their work provides valuable insights into the construction of complex heterocyclic compounds, which are often found in pharmaceuticals and materials science (Deady & Devine, 2006).
Future Directions
: Sun, Z., Song, C., Xia, L., Wang, X., Suo, Y., & You, J. (2010). Comprehensive Comparisons between 1-Phenyl-3-methyl-5-pyrazolones, 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolones and 1-(2-Naphthyl)-3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids. Chromatographia, 71(4), 789–797. Read more
: Synthesis and Pharmacological Evaluation of Novel Triazole … - Springer. (2022). AAPS PharmSciTech, 23(3), 1–9. Read more
properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQYSMOBGAWMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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